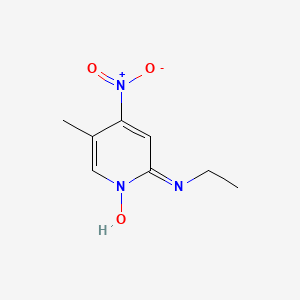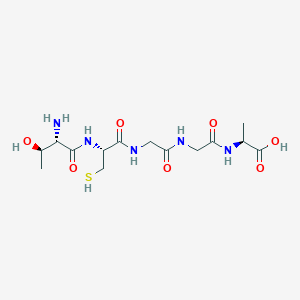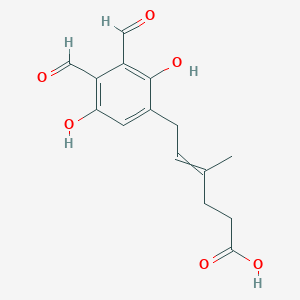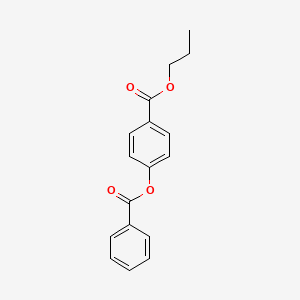
Methyl 5-(acetyloxy)-3-ethylcyclohex-3-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(acetyloxy)-3-ethylcyclohex-3-ene-1-carboxylate is an organic compound with a complex structure that includes an ester functional group, an acetyloxy group, and a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(acetyloxy)-3-ethylcyclohex-3-ene-1-carboxylate typically involves the esterification of 5-hydroxy-3-ethylcyclohex-3-ene-1-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(acetyloxy)-3-ethylcyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-(acetyloxy)-3-ethylcyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Methyl 5-(acetyloxy)-3-ethylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical pathways. The ester group can also be hydrolyzed to release the corresponding alcohol and carboxylic acid, which can further interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-hydroxy-3-ethylcyclohex-3-ene-1-carboxylate: Similar structure but lacks the acetyloxy group.
Ethyl 5-(acetyloxy)-3-ethylcyclohex-3-ene-1-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 5-(acetyloxy)-3-methylcyclohex-3-ene-1-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
Methyl 5-(acetyloxy)-3-ethylcyclohex-3-ene-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
185222-46-2 |
|---|---|
Formule moléculaire |
C12H18O4 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
methyl 5-acetyloxy-3-ethylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C12H18O4/c1-4-9-5-10(12(14)15-3)7-11(6-9)16-8(2)13/h6,10-11H,4-5,7H2,1-3H3 |
Clé InChI |
ZVTVAYDQNCOAMP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(CC(C1)C(=O)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-Phenyl-2-(phenylethynyl)but-1-en-3-yn-1-yl]naphthalene](/img/structure/B14257593.png)
![Methyl 3-fluoro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14257602.png)
![2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde](/img/structure/B14257605.png)
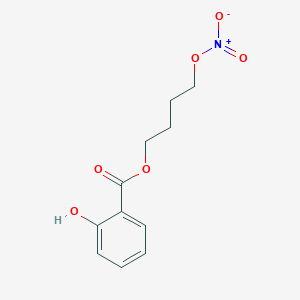
![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol](/img/structure/B14257614.png)
![Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane](/img/structure/B14257621.png)

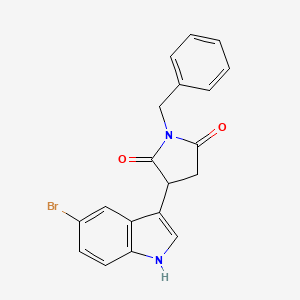
![4-Methoxy-5H-indeno[5,6-B]furan-5-one](/img/structure/B14257644.png)
![N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride](/img/structure/B14257652.png)
